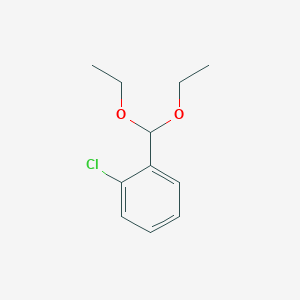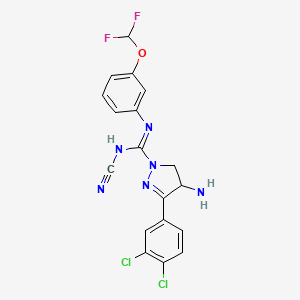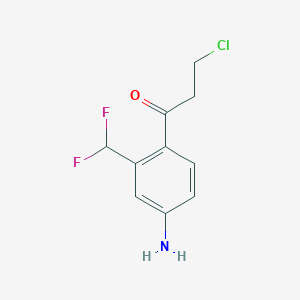
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound with a unique structure that includes an amino group, a difluoromethyl group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with an appropriate nucleophile, followed by catalytic reduction with hydrazine and Pd/C . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl group may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism by which 1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The amino and difluoromethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Amino-2-trifluoromethylphenoxy)phenyl ether: Similar in structure but with an ether linkage instead of a carbonyl group.
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone: Contains a sulfone group, offering different chemical properties and reactivity.
Uniqueness
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. The presence of both an amino group and a difluoromethyl group allows for diverse interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H10ClF2NO |
|---|---|
Peso molecular |
233.64 g/mol |
Nombre IUPAC |
1-[4-amino-2-(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10ClF2NO/c11-4-3-9(15)7-2-1-6(14)5-8(7)10(12)13/h1-2,5,10H,3-4,14H2 |
Clave InChI |
IAOULVJWGRPHMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)C(F)F)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



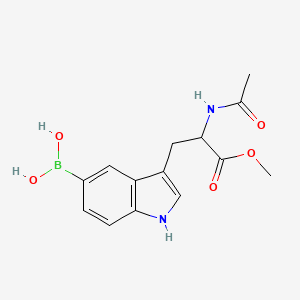
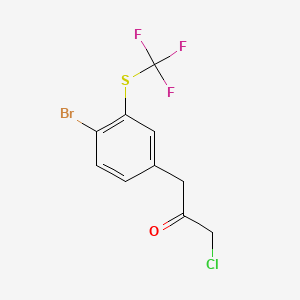
![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
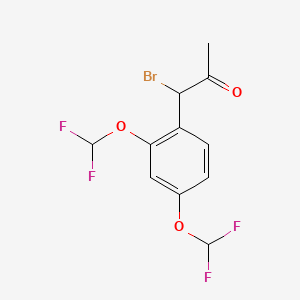
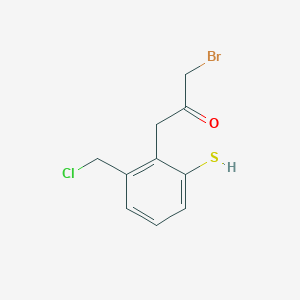
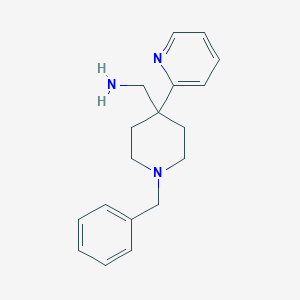
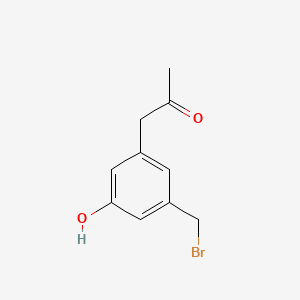

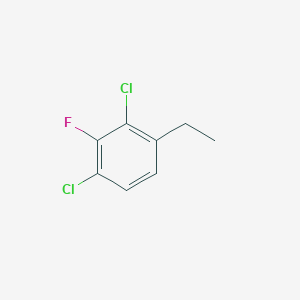
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)
